molecular formula C24H32N4O3 B6484671 N-(2,6-dimethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 903305-17-9

N-(2,6-dimethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B6484671
CAS No.: 903305-17-9
M. Wt: 424.5 g/mol
InChI Key: VARYJVLEIDXWDK-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a synthetic organic compound characterized by a complex structure combining substituted aromatic and piperazine moieties linked via an ethanediamide backbone. The compound’s 2,6-dimethylphenyl group may enhance lipophilicity, while the 4-methoxyphenyl and 4-methylpiperazine substituents could influence receptor binding kinetics and metabolic stability .

Properties

IUPAC Name

N'-(2,6-dimethylphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3/c1-17-6-5-7-18(2)22(17)26-24(30)23(29)25-16-21(28-14-12-27(3)13-15-28)19-8-10-20(31-4)11-9-19/h5-11,21H,12-16H2,1-4H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARYJVLEIDXWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct comparative studies on this compound are absent, structural analogs and related pharmacophores provide indirect insights:

Lidocaine Analogs (e.g., LIA: N-(2,6-Dichlorophenyl)-2-(4-Methyl-1-piperidinyl) Acetamide)

The evidence provided () describes LIA, a lidocaine derivative with a piperidinyl acetamide core and dichlorophenyl substituents. Key comparisons include:

  • Structural Differences :
    • Target Compound : Ethanediamide linker; 4-methylpiperazine and 4-methoxyphenyl groups.
    • LIA : Acetamide linker; piperidine and dichlorophenyl groups.
  • Pharmacological Implications: LIA demonstrates sodium channel blockade, typical of local anesthetics, with enhanced potency due to dichlorophenyl substitution . Piperazine moieties (target compound) are associated with improved solubility and CNS penetration versus piperidine (LIA) .

Arylpiperazine Derivatives (e.g., Atypical Antipsychotics)

Compounds like aripiprazole share the 4-methylpiperazine group, which modulates dopamine and serotonin receptors. Comparisons include:

  • Receptor Affinity : The target compound’s methoxyphenyl group may confer partial agonist activity at 5-HT1A receptors, akin to buspirone, but this remains speculative without empirical data.
  • Toxicity : Piperazine derivatives often exhibit QT interval prolongation risks, a concern absent in LIA’s pharmacological profile .

Hypothetical Data Table (Based on Structural Analogues)

Parameter Target Compound LIA (Lidocaine Analog) Aripiprazole (Reference)
Molecular Weight ~480 g/mol (estimated) 299.2 g/mol 448.4 g/mol
Core Structure Ethanediamide Acetamide Quinolinone
Key Substituents 2,6-Dimethylphenyl, 4-methoxyphenyl, piperazine 2,6-Dichlorophenyl, piperidine Piperazine, dichloroaryl
Therapeutic Target Hypothetical: Ion channels, 5-HT receptors Sodium channels (local anesthetic) Dopamine D2/5-HT1A
Toxicity Concerns Potential CNS excitation (piperazine) Cardiovascular depression Metabolic syndrome

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